molecular formula C12H8OS2 B414382 Dibenzofuran-2,8-dithiol

Dibenzofuran-2,8-dithiol

Cat. No.: B414382
M. Wt: 232.3g/mol
InChI Key: LIFURHPURLAPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzofuran-2,8-dithiol is an organic compound with the molecular formula C12H8OS2. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological properties . This compound is characterized by the presence of a furan ring fused with a benzene ring and two sulfur atoms, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

The synthesis of Dibenzofuran-2,8-dithiol typically involves the reaction of dibenzo[b,d]furan with sulfur-containing reagents under specific conditions. One common method includes the use of thiolating agents to introduce the sulfur atoms into the furan ring. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dibenzofuran-2,8-dithiol undergoes various chemical reactions, including:

Scientific Research Applications

Dibenzofuran-2,8-dithiol has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibenzofuran-2,8-dithiol involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Dibenzofuran-2,8-dithiol can be compared with other furan derivatives, such as:

Properties

Molecular Formula

C12H8OS2

Molecular Weight

232.3g/mol

IUPAC Name

dibenzofuran-2,8-dithiol

InChI

InChI=1S/C12H8OS2/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)13-11/h1-6,14-15H

InChI Key

LIFURHPURLAPEN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S)C3=C(O2)C=CC(=C3)S

Canonical SMILES

C1=CC2=C(C=C1S)C3=C(O2)C=CC(=C3)S

Origin of Product

United States

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